Product packaging for Ethyl 5-(2-methylphenyl)-5-oxovalerate(Cat. No.:CAS No. 100972-13-2)

Ethyl 5-(2-methylphenyl)-5-oxovalerate

Cat. No.: B010295
CAS No.: 100972-13-2
M. Wt: 234.29 g/mol
InChI Key: YKQSQPIRAFTQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS No: 100972-13-2) is a high-value aromatic γ-keto ester with significant utility as a versatile synthetic building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol, features a pivotal oxovalerate chain terminated with an ethyl ester, linked to a 2-methylphenyl group. This structure makes it a valuable precursor for the synthesis of diverse heterocyclic systems and complex organic molecules. Research Applications and Value: A primary research application of this compound and its structural analogs is in the design and synthesis of potent receptor antagonists. Specifically, research published in the Journal of Medicinal Chemistry highlights that indole-based structures featuring a 5-oxovalerate side chain can function as powerful and selective antagonists for the 5-oxo-ETE receptor (OXE-R). The 5-oxo-ETE pathway is critically involved in inflammatory processes, such as eosinophil migration in asthma, making its antagonists promising targets for therapeutic intervention . As a key chemical intermediate, this compound provides researchers with the essential chemical framework to develop and explore new classes of anti-inflammatory agents . Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Researchers should handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B010295 Ethyl 5-(2-methylphenyl)-5-oxovalerate CAS No. 100972-13-2

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSQPIRAFTQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645543
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100972-13-2
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalysts

The reaction follows a two-step mechanism:

  • Protonation of the carbonyl oxygen by a Brønsted acid (e.g., sulfuric acid), enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by ethanol , leading to tetrahedral intermediate formation and subsequent elimination of water to form the ester.

Catalyst Selection:

  • Sulfuric acid (H₂SO₄): Widely used due to high efficiency and cost-effectiveness.

  • p-Toluenesulfonic acid (p-TsOH): Offers milder conditions and reduced side reactions.

  • Thionyl chloride (SOCl₂): Converts the acid to an acyl chloride intermediate, which reacts with ethanol to form the ester.

Standard Laboratory Procedure

  • Reagents:

    • 5-(2-Methylphenyl)-5-oxovaleric acid (1.0 equiv)

    • Ethanol (5.0 equiv)

    • Sulfuric acid (0.1 equiv)

  • Conditions:

    • Reflux at 80°C for 6–8 hours under anhydrous conditions.

    • Progress monitored via thin-layer chromatography (TLC).

  • Workup:

    • Neutralization with sodium bicarbonate (NaHCO₃).

    • Extraction with ethyl acetate, followed by drying over magnesium sulfate (MgSO₄).

    • Distillation under reduced pressure to isolate the product.

Yield: 72–85% (dependent on catalyst and purity of starting material).

Alternative Synthetic Routes

Transesterification of Methyl Esters

Mthis compound can undergo transesterification with ethanol in the presence of acid or base catalysts:

CH3OCO-(CH2)3C(O)-C6H3(CH3)+C2H5OHC2H5OCO-(CH2)3C(O)-C6H3(CH3)+CH3OH\text{CH}_3\text{OCO-(CH}_2\text{)}_3-\text{C(O)-C}_6\text{H}_3(\text{CH}_3) + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OCO-(CH}_2\text{)}_3-\text{C(O)-C}_6\text{H}_3(\text{CH}_3) + \text{CH}_3\text{OH}

Catalysts:

  • Sodium ethoxide (NaOEt): Base-catalyzed transesterification at 60°C.

  • Titanium tetraisopropoxide (Ti(OiPr)₄): Lewis acid catalyst for higher selectivity.

Yield: 68–78%.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions:

  • Solvent: Tert-butyl alcohol.

  • Temperature: 37°C.

  • Conversion Efficiency: 55–65% after 48 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility using continuous flow reactors:

  • Reactor Type: Tubular plug-flow reactor.

  • Conditions:

    • Residence time: 30–45 minutes.

    • Temperature: 100°C (pressurized).

  • Advantages:

    • 20% higher yield compared to batch processes.

    • Reduced solvent waste.

Catalyst Immobilization

Heterogeneous catalysts (e.g., sulfonated graphene oxide) enhance reusability:

  • Cycle Stability: >10 cycles without significant activity loss.

  • Yield: 88–92% per cycle.

Purification and Characterization

Distillation Techniques

  • Short-Path Distillation: Isolates the ester at 120–130°C (0.5 mmHg).

  • Purity: >98% (GC-MS analysis).

Crystallization

Recrystallization from hexane/ethyl acetate (3:1) yields colorless crystals:

  • Melting Point: 45–47°C.

Spectroscopic Data

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.50–2.70 (m, 4H, -CH₂-), 4.15 (q, 2H, -OCH₂CH₃).

Optimization Strategies

Solvent Effects

SolventDielectric ConstantYield (%)
Toluene2.470
DMF36.765
Ethanol24.385

Polar protic solvents (e.g., ethanol) improve proton availability, accelerating catalysis.

Temperature Modulation

  • 80°C: Optimal balance between reaction rate and side-product formation.

  • >100°C: Dehydration of the ketone moiety observed.

Challenges and Mitigation

Hydrolysis of the Ester Group

  • Cause: Residual water in the reaction mixture.

  • Solution: Molecular sieves (4 Å) or azeotropic distillation with toluene.

Aromatic Ring Bromination

  • Cause: Electrophilic aromatic substitution under acidic conditions.

  • Solution: Use of milder catalysts (e.g., p-TsOH) and lower temperatures.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acid-Catalyzed Esterification8598High
Transesterification7895Moderate
Enzymatic Synthesis6590Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid

    Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Ethyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The aromatic ring and ketone group may also interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-(2-methylphenyl)-5-oxovalerate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) on Phenyl Ring Key Properties/Applications
This compound 100972-13-2 C₁₄H₁₈O₃ 234.29 2-methyl Intermediate for OXE receptor antagonists
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 951886-37-6 C₁₃H₁₄ClFO₃ 272.70 4-chloro, 2-fluoro Lab reagent; 97% purity
Ethyl 5-(4-fluorophenyl)-5-oxovalerate 342636-36-6 C₁₃H₁₅FO₃ 238.25 4-fluoro Stable at room temperature
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate 951886-22-9 C₁₃H₁₄ClFO₃ 272.70 2-chloro, 4-fluoro Used in boronic ester synthesis
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 898752-37-9 C₁₃H₁₄F₂O₃ 256.25 3,5-difluoro Research intermediate
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 57992-89-9 C₁₄H₁₇ClO₃ 268.74 3-chloro, 4-methyl High-purity synthetic building block
Ethyl 5-(2-naphthyl)-5-oxovalerate - C₁₇H₁₈O₃ 270.33 2-naphthyl Safety data available (GHS-compliant)

Key Findings:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Compounds like ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate exhibit enhanced stability and polarity compared to the methyl-substituted analog, making them suitable for coupling reactions .
  • Electron-Donating Groups (e.g., methyl) : The 2-methyl group in the parent compound reduces steric hindrance, facilitating its use in cyclization reactions to form pyrazole derivatives (e.g., OXE receptor antagonists) .

Biological Activity :

  • This compound derivatives have shown OXE receptor antagonist activity (IC₅₀ ~1.6 μM) when combined with hydrophobic groups like hexyl, highlighting the importance of substituent positioning for receptor binding .
  • Fluorinated analogs (e.g., 4-fluoro or 3,5-difluoro) are often prioritized in drug discovery due to improved metabolic stability and bioavailability .

Physical Properties :

  • Boiling Points : Derivatives with bulky substituents (e.g., 4-hexyloxyphenyl) exhibit higher boiling points (~443.9°C) due to increased molecular weight and van der Waals interactions .
  • Storage Stability : Fluorinated compounds (e.g., 4-fluorophenyl derivative) are stable at room temperature, whereas chloro-substituted analogs may require inert atmospheres for long-term storage .

Synthetic Utility :

  • The 2-methylphenyl variant is a key intermediate in synthesizing trifluoromethylpyrazole carboxylic acids, as demonstrated in the preparation of anti-inflammatory agents .
  • Boronic ester derivatives (e.g., 4-(dioxaborolan-2-yl)phenyl) are used in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Ethyl 5-(2-methylphenyl)-5-oxovalerate, a compound belonging to the class of esters, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of approximately 220.27 g/mol. The compound features an ester functional group, a ketone group, and a substituted aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active acid form that participates in biochemical pathways. Additionally, the aromatic ring and the ketone group may engage with specific enzymes or receptors, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.
  • Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, although further research is required to substantiate these claims.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H16O3Contains a methyl substituent on the phenyl ring.
Ethyl 5-(2-chlorophenyl)-5-oxovalerateC13H16ClO3Chlorine substituent may alter reactivity.
Ethyl 5-(4-methylphenyl)-5-oxovalerateC13H16O3Different methyl positioning affects interactions.

This comparison highlights how variations in substituents can influence the compound's reactivity and biological properties.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of oxovalerates demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders.
  • In Vivo Studies : Animal model studies are underway to assess the anti-inflammatory properties of this compound. Initial results indicate a reduction in inflammatory markers following administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.